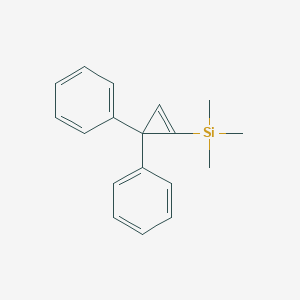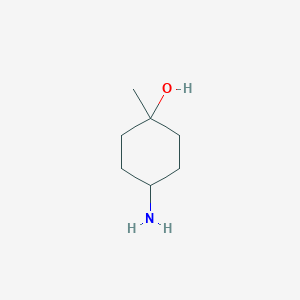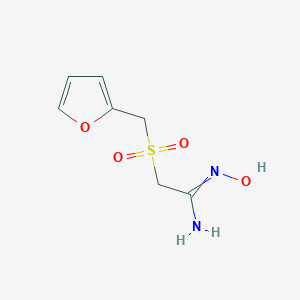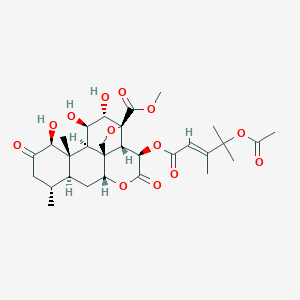
Bruceanol G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bruceanol G is a natural product isolated from the marine sponge, Ircinia sp. It belongs to the guanidine alkaloid family and has been found to possess various biological activities. The compound has been extensively studied for its potential use in the development of new drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity
Bruceanols, including Bruceanol G, are compounds isolated from the plant Brucea antidysenterica. Research has shown that Bruceanol G exhibits significant cytotoxicity against neoplastic cell lines. For instance, in a study by Imamura et al. (1995), Bruceanol G demonstrated cytotoxic effects against COLO-205 and KB cell lines, indicating its potential in cancer research and therapy (Imamura et al., 1995).
Antibiotic and Antiviral Properties
Bruceanol B, closely related to Bruceanol G, has shown notable antibiotic properties. Lee et al. (2011) found that Bruceanol B generated oxygen radicals in Bacillus subtilis lysates and inhibited the trafficking of viral glycoprotein in virus-infected cells, suggesting a role in combating infections and viruses (Lee et al., 2011).
Wound Healing and Antibacterial Activities
The methanol leaf extract of Brucea antidysenterica, which contains various bruceanols, has been evaluated for wound healing and antibacterial activities. Wolde et al. (2022) reported that solvent fractions of this extract, particularly the aqueous fraction, showed significant efficacy in wound healing and exhibited antibacterial properties (Wolde et al., 2022).
Antitumor Activity
Another aspect of Bruceanol G's potential is in antitumor activity. A study by Cuendet & Pezzuto (2004) discussed bruceantin, derived from Brucea antidysenterica, highlighting its efficacy in inducing apoptosis in leukemia, lymphoma, and myeloma cell lines and suggesting its reevaluation for clinical efficacy against hematological malignancies (Cuendet & Pezzuto, 2004).
Eigenschaften
CAS-Nummer |
168301-20-0 |
|---|---|
Produktname |
Bruceanol G |
Molekularformel |
C30H40O13 |
Molekulargewicht |
608.6 g/mol |
IUPAC-Name |
methyl (1R,2S,3R,6R,8S,9R,12S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate |
InChI |
InChI=1S/C30H40O13/c1-12-8-16(32)23(35)28(6)15(12)10-17-29-11-40-30(26(38)39-7,24(36)19(34)21(28)29)22(29)20(25(37)41-17)42-18(33)9-13(2)27(4,5)43-14(3)31/h9,12,15,17,19-24,34-36H,8,10-11H2,1-7H3/b13-9+/t12-,15+,17-,19-,20-,21-,22-,23-,24+,28+,29-,30+/m1/s1 |
InChI-Schlüssel |
LNFLSPAGUXRAML-GLQLFLDVSA-N |
Isomerische SMILES |
C[C@@H]1CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O |
SMILES |
CC1CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O |
Kanonische SMILES |
CC1CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O |
Synonyme |
bruceanol G |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



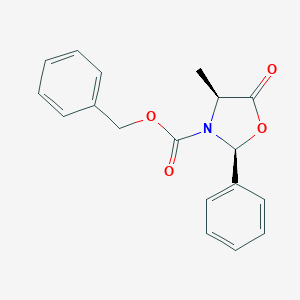
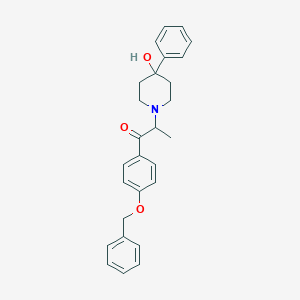
![3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide](/img/structure/B66299.png)
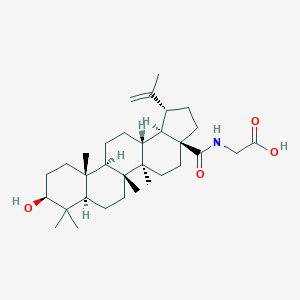
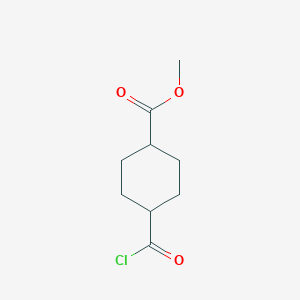
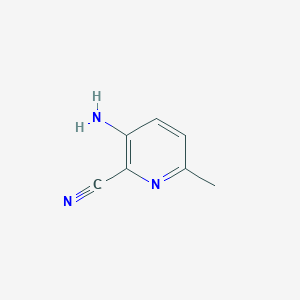
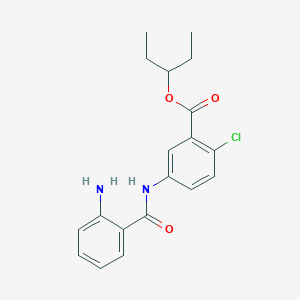
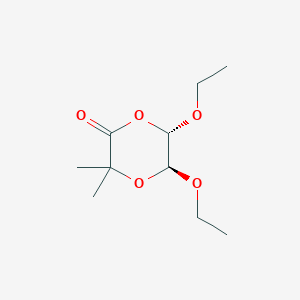
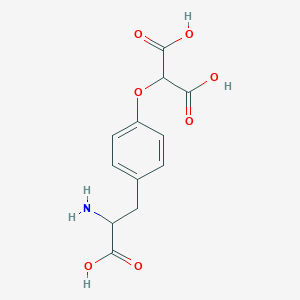
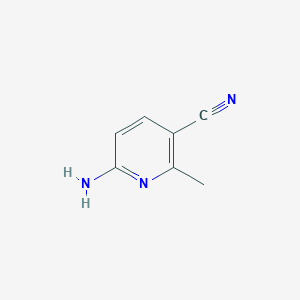
![[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol](/img/structure/B66313.png)
